molecular formula C8H5ClFN B13920844 3-Chloro-4-fluoro-2-methylbenzonitrile

3-Chloro-4-fluoro-2-methylbenzonitrile

Cat. No.: B13920844
M. Wt: 169.58 g/mol
InChI Key: DKKNVYIIDZOEDZ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-2-methylbenzonitrile is a substituted benzonitrile derivative with the molecular formula C₈H₅ClFN and a molecular weight of 171.58 g/mol. Its structure features a nitrile group at position 1, a methyl group at position 2, a chlorine atom at position 3, and a fluorine atom at position 4 (see Figure 1). This arrangement of electron-withdrawing (Cl, F) and electron-donating (CH₃) groups significantly impacts its physicochemical properties and reactivity.

Benzonitrile derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science. The nitrile group serves as a versatile functional group for further chemical modifications, while halogen substituents enhance metabolic stability and binding affinity in drug candidates .

Properties

Molecular Formula

C8H5ClFN

Molecular Weight

169.58 g/mol

IUPAC Name

3-chloro-4-fluoro-2-methylbenzonitrile

InChI

InChI=1S/C8H5ClFN/c1-5-6(4-11)2-3-7(10)8(5)9/h2-3H,1H3

InChI Key

DKKNVYIIDZOEDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-4-fluoro-2-methylbenzonitrile typically involves the reaction of 3-chloro-4-fluoro-2-methylbenzyl chloride with a cyanide source. One common method is the nucleophilic substitution reaction where the chloride group is replaced by a cyano group using sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of 3-Chloro-4-fluoro-2-methylbenzonitrile often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-fluoro-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomerism

The positional arrangement of substituents distinguishes 3-chloro-4-fluoro-2-methylbenzonitrile from its analogs. Key comparisons include:

2-Chloro-4-fluoro-3-methylbenzonitrile (CAS 796600-15-2)
  • Substituents : Cl (position 2), F (position 4), CH₃ (position 3).
  • Molecular Formula : C₈H₅ClFN (identical to the target compound).
  • Key Differences: The chlorine and methyl groups are transposed (Cl at 2 vs. 3). This positional isomerism alters steric and electronic effects. Synthetic Utility: Used in the synthesis of intermediates for kinase inhibitors. A reaction with (R)-2-amino-3-hydroxy-3-methylbutanoic acid in DMSO achieved a yield of 1.06 g (6.26 mmol starting material), highlighting its role in multi-step syntheses .
3-Chloro-5-{[5-({[3-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzonitrile (CAS 473922-26-8)
  • Substituents : Cl (position 3), additional pyrazole and trifluoromethylbenzyl groups.
  • Key Differences: The extended heterocyclic structure introduces hydrogen-bonding and hydrophobic interactions, making it suitable for targeting enzymes like proteases or kinases.

Physicochemical and Reactivity Comparisons

Table 1 summarizes key properties of 3-chloro-4-fluoro-2-methylbenzonitrile and analogs.

Compound Name Molecular Weight (g/mol) Substituent Positions Solubility (DMSO) Reactivity Notes
3-Chloro-4-fluoro-2-methylbenzonitrile 171.58 Cl:3, F:4, CH₃:2 Moderate High electrophilicity at nitrile; Cl at 3 facilitates aromatic substitution.
2-Chloro-4-fluoro-3-methylbenzonitrile 171.58 Cl:2, F:4, CH₃:3 High Steric hindrance near nitrile reduces reactivity in SNAr reactions.
3-Chloro-N-[5-(5-chlorothien-2-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzenesulfonamide (CAS 531550-14-8) 429.35 Cl:3, CH₃:2, sulfonamide Low Sulfonamide group enhances hydrogen bonding; used in antimicrobial agents.

Key Observations :

  • Solubility : The target compound's moderate solubility in DMSO contrasts with the high solubility of its positional isomer (2-chloro-4-fluoro-3-methylbenzonitrile), likely due to differences in dipole moments .
  • Reactivity : The chlorine at position 3 in the target compound activates the aromatic ring for electrophilic substitution, whereas the methyl group at position 2 may sterically protect the nitrile from nucleophilic attack.

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